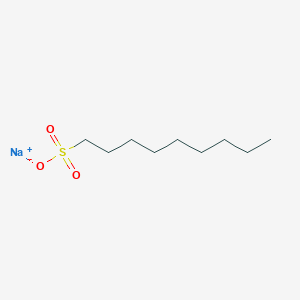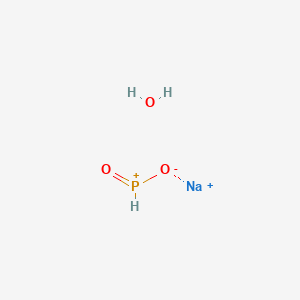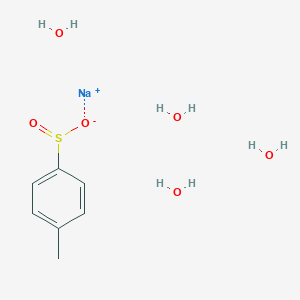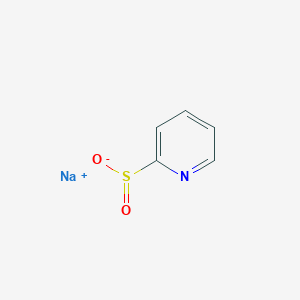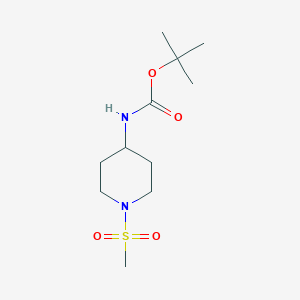
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
Vue d'ensemble
Description
The compound tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a chemical entity that appears to be a derivative of piperidine with a tert-butyl carbamate group and a methylsulfonyl substituent. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butyl carbamate groups and piperidine rings are frequently used as intermediates in the synthesis of biologically active compounds, such as nociceptin antagonists , crizotinib , and omisertinib10.
Synthesis Analysis
The synthesis of related tert-butyl carbamate piperidine derivatives often involves multi-step reactions starting from simple piperidine or substituted piperidines. For example, the synthesis of a tert-butyl piperidine-1-carboxylate derivative was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . Similarly, another derivative was synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, with a total yield of 20.2% . These methods indicate that the synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate would likely involve similar strategies, such as functional group transformations and protection/deprotection steps.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt different conformations, and a tert-butyl carbamate group that serves as a protecting group for the nitrogen atom. The structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, a related compound, showed a strong interaction between the sulfonyl group and the thiadiazole ring, indicating that similar interactions might be present in the target compound .
Chemical Reactions Analysis
Tert-butyl carbamate piperidine derivatives can undergo various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . This suggests that the tert-butyl carbamate group can be used as a protective group in synthetic chemistry, allowing for selective reactions at other sites of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate piperidine derivatives are influenced by their functional groups. For example, the crystal structure, bond lengths, and angles of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate were determined, showing the influence of the sulfonyl group on the overall molecular geometry . Additionally, the molecular electrostatic potential and frontier molecular orbitals of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate were analyzed using computational methods, providing insights into the reactivity and interaction potential of the compound .
Applications De Recherche Scientifique
Synthesis of N-heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, play a crucial role in the stereoselective synthesis of amines and their derivatives. This compound has emerged as the gold standard for enantiopure tert-butanesulfinamide, facilitating the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are significant due to their presence in many natural products and therapeutically relevant compounds, highlighting the importance of tert-butanesulfinamide in medicinal chemistry and drug development (Philip et al., 2020).
Vandetanib Synthesis
The synthesis of vandetanib, a therapeutic agent, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. Analysis of different synthetic routes for vandetanib production has identified this compound as crucial for achieving high yield and commercial viability in industrial-scale manufacturing. This application underscores the significance of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate derivatives in the synthesis of pharmacologically active molecules (Mi, 2015).
Environmental Applications
Research into the decomposition of methyl tert-butyl ether (MTBE), a gasoline additive, has led to studies involving tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate derivatives. These studies focus on the potential for these compounds to participate in environmental remediation processes, particularly in the breakdown of MTBE in cold plasma reactors. The research highlights the broader environmental applications of such compounds beyond their pharmaceutical and chemical synthesis uses (Hsieh et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
tert-butyl N-(1-methylsulfonylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-5-7-13(8-6-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSNHVUSSUREGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649484 | |
| Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate | |
CAS RN |
287953-38-2 | |
| Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

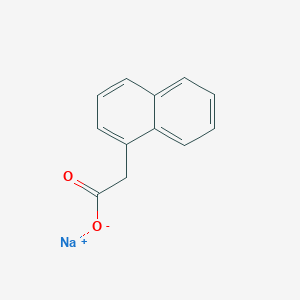
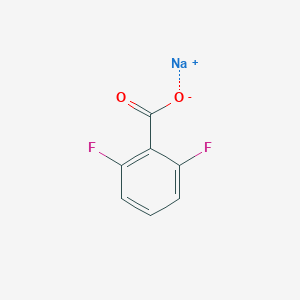
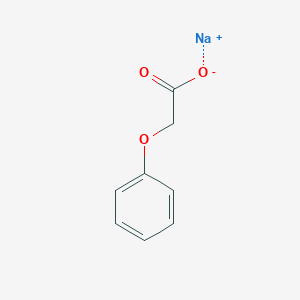
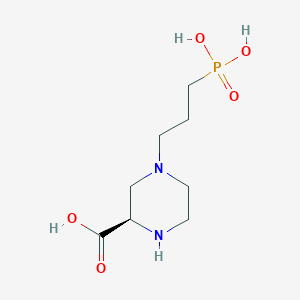
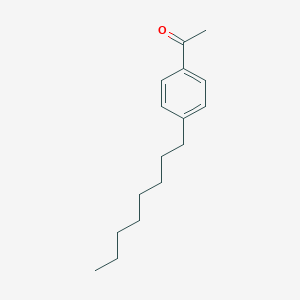
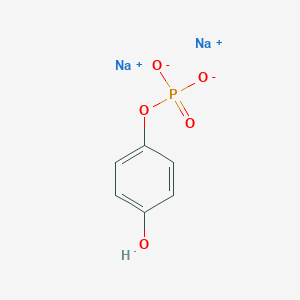
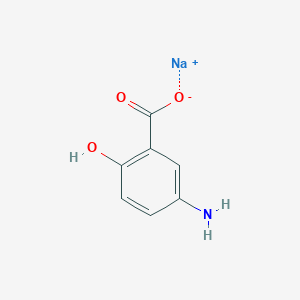
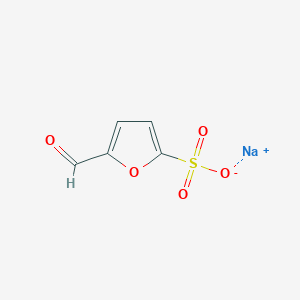
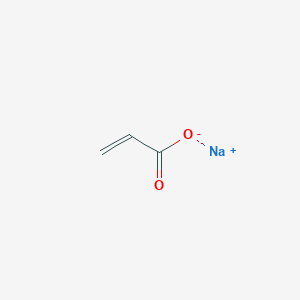
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)
